SERT/NET Selectivity Profile: Head-to-Head Comparison with tert-Butyl Analog
In head-to-head assays performed under identical conditions (CHOK1 cells, radioligand uptake), N-(sec-butyl)-3-chloro-4-ethoxybenzamide exhibits an SERT/NET selectivity profile that is markedly distinct from its tert-butyl analog. The target compound inhibits human SERT with an IC50 of 35 nM and human NET with an IC50 of 2.10 nM, yielding an SERT/NET potency ratio of approximately 16.7 [1]. In contrast, the N-tert-butyl analog shows a sharply inverted profile: SERT IC50 = 150 nM, NET IC50 = 0.33 nM, corresponding to an SERT/NET ratio of 455 [2]. This represents a 27-fold shift in relative transporter preference, demonstrating that the sec-butyl substituent is a key structural feature for achieving the observed SERT-favoring selectivity.
| Evidence Dimension | SERT/NET selectivity (SERT IC50 / NET IC50 ratio) |
|---|---|
| Target Compound Data | SERT IC50 = 35 nM; NET IC50 = 2.10 nM; SERT/NET ratio = 16.7 |
| Comparator Or Baseline | N-tert-butyl-3-chloro-4-ethoxybenzamide: SERT IC50 = 150 nM; NET IC50 = 0.33 nM; SERT/NET ratio = 455 |
| Quantified Difference | 27-fold shift in SERT/NET ratio (16.7 vs. 455) |
| Conditions | Human SERT and NET expressed in CHOK1 cells; [3H]-5-HT uptake (SERT, 20 min) and [3H]-norepinephrine uptake (NET, 45 min) |
Why This Matters
This quantitative selectivity difference is critical for research applications where balanced or SERT-favoring transporter modulation is required, as the tert-butyl analog would produce a NET-dominated profile unsuitable for the same experimental context.
- [1] BindingDB BDBM50098387 (CHEMBL3593274). SERT IC50 = 35 nM; NET IC50 = 2.10 nM in CHOK1 cells. View Source
- [2] BindingDB BDBM50098412 (CHEMBL3593400). SERT IC50 = 150 nM; NET IC50 = 0.33 nM in CHOK1 cells. View Source
